molecular formula C18H23N7 B6421265 N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine CAS No. 946290-04-6

N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine

Cat. No.: B6421265
CAS No.: 946290-04-6
M. Wt: 337.4 g/mol
InChI Key: DNYWAEXBBJMXGN-UHFFFAOYSA-N
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Description

N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine is a complex organic compound with a unique structure that includes a pteridine core substituted with dimethylamino and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the dimethylamino and dimethylphenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and stability.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pteridine core.

    Substitution: Substitution reactions are common for introducing different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more electron-deficient pteridine derivative, while reduction could produce a more electron-rich compound.

Scientific Research Applications

N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pteridine derivatives with different substituents, such as:

  • N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine
  • N,N,N’,N’-Tetramethylethylenediamine
  • N,N-Dimethylethylenediamine

Uniqueness

What sets this compound apart is its specific combination of substituents, which confer unique electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]-4-N-(3,4-dimethylphenyl)pteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-12-5-6-14(11-13(12)2)22-17-15-16(20-8-7-19-15)23-18(24-17)21-9-10-25(3)4/h5-8,11H,9-10H2,1-4H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYWAEXBBJMXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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